molecular formula C24H28N2O3 B3757991 (3-Methyl-5-propyl-1-benzofuran-2-yl)-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone

(3-Methyl-5-propyl-1-benzofuran-2-yl)-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone

Cat. No.: B3757991
M. Wt: 392.5 g/mol
InChI Key: RZPCJFUCJYBQDD-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with a methyl and propyl group, and a piperidine ring attached via a methanone linkage to a pyridin-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-5-propyl-1-benzofuran-2-yl)-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone typically involves multi-step organic reactions The piperidine ring is then synthesized separately and attached to the benzofuran core via a methanone linkage

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-5-propyl-1-benzofuran-2-yl)-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3-Methyl-5-propyl-1-benzofuran-2-yl)-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methyl-5-propyl-1-benzofuran-2-yl)-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-5-propyl-1-benzofuran-2-yl)-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran core with a piperidine ring and pyridin-2-ylmethoxy group makes it a versatile compound for various applications.

Properties

IUPAC Name

(3-methyl-5-propyl-1-benzofuran-2-yl)-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-3-6-18-8-9-22-21(15-18)17(2)23(29-22)24(27)26-13-10-20(11-14-26)28-16-19-7-4-5-12-25-19/h4-5,7-9,12,15,20H,3,6,10-11,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPCJFUCJYBQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCC(CC3)OCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Methyl-5-propyl-1-benzofuran-2-yl)-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone
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(3-Methyl-5-propyl-1-benzofuran-2-yl)-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone
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(3-Methyl-5-propyl-1-benzofuran-2-yl)-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone

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